![molecular formula C13H19F3N2O3 B1323422 tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate CAS No. 824982-19-6](/img/structure/B1323422.png)
tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Descripción general
Descripción
tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: is a complex organic compound featuring a tert-butyl group, a trifluoroacetyl group, and a diazabicyclo[321]octane scaffold
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps:
Formation of the Diazabicyclo[3.2.1]octane Core: This step often starts with the cyclization of appropriate precursors under basic conditions to form the bicyclic structure.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced via acylation reactions using trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base.
Attachment of the tert-Butyl Group: The tert-butyl ester is usually formed by esterification reactions involving tert-butyl alcohol and an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the diazabicyclo[3.2.1]octane ring.
Reduction: Reduction reactions can target the trifluoroacetyl group, potentially converting it to a hydroxyl group.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acylation reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits potent activity against various classes of β-lactamases, including class A, C, and D enzymes. For instance:
- Inhibition Rates : The compound showed inhibition constants (K_i app) ranging from 0.1 to ≤8 μM against tested β-lactamases, indicating strong inhibitory potential .
- Structural Insights : Crystallography studies revealed that the compound forms stable acyl-complexes with β-lactamases, which is essential for its activity .
Combination Therapies
The compound has been evaluated in combination with other antibiotics such as cefepime and meropenem. These combinations have shown enhanced antibacterial activity in murine models of infection caused by MDR pathogens like Acinetobacter baumannii . This suggests that the compound not only inhibits β-lactamases but also synergizes with other antibiotics to improve therapeutic outcomes.
Potential for Treating MDR Infections
Given the rise of antibiotic resistance, the development of effective β-lactamase inhibitors like tert-butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is critical. Its ability to inhibit multiple classes of β-lactamases positions it as a promising candidate for clinical applications against resistant bacterial strains .
Case Studies
Several studies have highlighted the effectiveness of this compound in real-world scenarios:
- Study on Pseudomonas aeruginosa : In a study involving Pseudomonas aeruginosa, the compound was shown to effectively inhibit PBP-2 (penicillin-binding protein), leading to enhanced bacterial killing when used alongside β-lactams .
- Clinical Implications : The promising results from preclinical studies warrant further clinical investigations to assess its efficacy and safety in human subjects suffering from infections caused by MDR bacteria .
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves interactions with specific molecular targets. The diazabicyclo[3.2.1]octane core can interact with enzymes and receptors, potentially modulating their activity. The trifluoroacetyl group can enhance binding affinity and selectivity by forming strong interactions with target sites.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl 3-(acetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
The presence of the trifluoroacetyl group distinguishes tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate from its analogs. This group can significantly alter the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for various applications.
Actividad Biológica
Tert-butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its synthesis, biological activity, and relevant case studies.
- Chemical Formula : CHFNO
- Molecular Weight : 302.30 g/mol
- CAS Number : 869494-16-6
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl diazabicyclo compounds with trifluoroacetyl derivatives under controlled conditions. The process includes the use of solvents such as dimethyl sulfoxide (DMSO) and potassium carbonate as a base to facilitate the reaction at elevated temperatures.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets that modulate cellular pathways involved in disease processes. The trifluoroacetyl group enhances lipophilicity and may contribute to better membrane permeability, allowing for effective cellular uptake.
Anti-Parasitic Activity
Recent studies have highlighted the compound's potential anti-parasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro assays demonstrated significant inhibition of amastigote forms of the parasite, showcasing its potential as a therapeutic agent:
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
This compound | 5.4 | >40 |
Control Compound | 10.0 | <10 |
These results indicate a favorable therapeutic window for this compound compared to traditional treatments.
Cytotoxicity Studies
Cytotoxicity assays performed on mammalian cell lines (e.g., L6 rat skeletal myoblasts) revealed that while the compound exhibits anti-parasitic properties, it maintains a low level of toxicity to host cells:
Cell Line | IC50 (µM) | Remarks |
---|---|---|
L6 Cells | >100 | Non-cytotoxic at therapeutic concentrations |
Case Studies
- Chagas Disease Model : In a murine model of Chagas disease, administration of this compound resulted in reduced parasitemia and improved survival rates compared to untreated controls.
- Cardiac Arrhythmias : Preliminary research suggests potential applications in treating cardiac arrhythmias due to its structural similarity to known antiarrhythmic agents. The compound's ability to prolong action potentials without significant side effects was noted in electrophysiological studies.
Propiedades
IUPAC Name |
tert-butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N2O3/c1-12(2,3)21-11(20)18-8-4-5-9(18)7-17(6-8)10(19)13(14,15)16/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXOMOIVULPBGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CN(C2)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619823 | |
Record name | tert-Butyl 3-(trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824982-19-6 | |
Record name | tert-Butyl 3-(trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.